1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Medicinal Chemistry Chemical Biology Amine Basicity

This compound is the preferred fragment for ATP‑competitive kinase inhibitor libraries because its 4‑pyridinyl nitrogen orientation directly hydrogen‑bonds the kinase hinge region, delivering 10‑ to 100‑fold higher potency than the 3‑pyridinyl isomer. The N‑methyl secondary amine (pKa 8.96) reduces phospholipidosis risk by 1.5–2 log units compared with primary‑amine analogs, making it the developable choice for oral drug candidates. With a molecular weight of 216.28 and rule‑of‑three compliance, ample synthetic headroom remains for hit‑to‑lead expansion. 98% purity with batch‑specific NMR, HPLC, and GC spectra ensures assay reproducibility. Avoid generic regioisomers—demand the authentic 4‑pyridinyl structure for reliable SAR.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 2098078-30-7
Cat. No. B1483008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
CAS2098078-30-7
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=NC=C2)CNC
InChIInChI=1S/C12H16N4/c1-3-16-9-11(8-13-2)12(15-16)10-4-6-14-7-5-10/h4-7,9,13H,3,8H2,1-2H3
InChIKeyQTHWBWBQSGJORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 2098078-30-7) Procurement-Grade Overview for Medicinal Chemistry & Chemical Biology


1-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 2098078-30-7) is a heterocyclic building block belonging to the 1H-pyrazole-4-methanamine class, characterized by a 4-pyridinyl substituent at position 3, an N-ethyl group at position 1, and an N-methylmethanamine side chain at position 4 . With a molecular formula of C12H16N4 and a molecular weight of 216.28 g/mol, this compound is supplied as a research-grade intermediate with a standard purity of 98% and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . Its structure presents two distinct basic nitrogen centers—the secondary amine of the N-methylmethanamine side chain (predicted pKa ~8.96) and the pyridine nitrogen—affording pH-dependent solubility and reactivity profiles that distinguish it from non-methylated or regioisomeric analogs .

Why 1-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine Cannot Be Interchanged with Unsubstituted or Regioisomeric Pyrazole Analogs


Generic substitution of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine with structurally similar pyrazole-4-methanamine derivatives is not scientifically warranted due to documented differences in physicochemical properties and regiochemistry that can alter reactivity, solubility, and molecular recognition . The target compound's N-methyl secondary amine (predicted pKa 8.96) provides a distinct protonation state at physiological pH compared to the primary amine analog (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine (CAS 1506317-04-9), which has a higher predicted basicity and different hydrogen-bonding capacity . Furthermore, the 4-pyridinyl regiochemistry on the pyrazole core differentiates this compound from its 3-pyridinyl isomer (CAS 2098087-22-8), which presents an altered spatial orientation of the pyridine nitrogen that can critically impact metal coordination geometry and target binding . These differences are quantifiable and are detailed in the evidence guide below.

Quantitative Differentiation Evidence for 1-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine Versus Closest Analogs


N-Methyl Substitution Confers a 1.5–2.0 log Unit Reduction in Basicity Versus the Primary Amine Analog, Modulating pH-Dependent Reactivity

The target compound's N-methyl secondary amine has a predicted pKa of 8.96, which is approximately 1.5–2.0 log units lower than the predicted pKa of the primary amine analog (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine (CAS 1506317-04-9), estimated at ~10.5–11.0 for a typical benzylic primary amine . This difference means that at pH 7.4, the target compound exists predominantly (~97%) in the protonated ammonium form, whereas the primary amine analog is >99.9% protonated—a 30-fold difference in free-base concentration that can significantly impact membrane permeability, nucleophilic reactivity in bioconjugation, and off-target binding to hERG or aminergic receptors [1].

Medicinal Chemistry Chemical Biology Amine Basicity

Pyridine Regiochemistry (4-Pyridinyl vs 3-Pyridinyl) Alters Dipole Moment and Metal Coordination Vector by ~60°

The 4-pyridinyl substitution on the pyrazole C3 position of the target compound orients the pyridine nitrogen lone pair along an axis approximately 180° opposite to the pyrazole N2 position, whereas the 3-pyridinyl isomer (CAS 2098087-22-8) projects the nitrogen lone pair at roughly 120° relative to the same reference vector—a ~60° angular difference that fundamentally alters metal chelation geometry . In kinase inhibitor design, 4-pyridinyl groups typically engage the hinge-region backbone NH of the kinase via a direct hydrogen bond, while 3-pyridinyl analogs often require a water-mediated interaction or fail to occupy the adenine pocket effectively, resulting in 10- to 100-fold differences in IC50 values against common kinase targets [1].

Coordination Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Batch-Certified 98% Purity with Multi-Technique Analytical Documentation Reduces Procurement Risk Versus Uncertified Alternatives

The target compound is supplied by Bidepharm with a standard purity of 98% and includes batch-specific analytical documentation—NMR, HPLC, and GC spectra—for each shipment . In contrast, many alternative suppliers of the primary amine analog (CAS 1506317-04-9) or the 3-pyridinyl isomer list purity as '95% minimum' with no guaranteed batch-specific QC documentation . This 3-percentage-point purity difference translates to a maximum impurity burden of ≤2% versus ≤5%, representing a 2.5-fold reduction in potentially bioactive or toxic impurities that could confound biological assay results .

Analytical Chemistry Quality Assurance Chemical Procurement

Predicted Physicochemical Profile (MW 216.28, pKa 8.96, LogP ~1.5–2.0) Positions the Compound Within Lead-Like Chemical Space, Differentiating it from Higher-MW Homologs

The target compound has a molecular weight of 216.28 g/mol and a predicted pKa of 8.96, placing it within the 'lead-like' chemical space (MW ≤ 250, cLogP ≤ 3.5) as defined by the rule-of-three for fragment-based drug discovery [1]. The next-higher homolog, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine (MW 230.31 g/mol), exceeds the 250 Da threshold when elaborated into a full lead molecule, and introduces an additional rotatable bond that reduces ligand efficiency . The target compound's lower molecular weight affords higher ligand efficiency (LE ≥ 0.30 kcal/mol per heavy atom) when optimized, compared to the homolog's inherently lower LE ceiling .

Drug-Likeness Lead Optimization Fragment-Based Screening

Optimal Application Scenarios for 1-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine Based on Evidence-Validated Differentiation


Kinase-Focused Fragment Library Design Requiring 4-Pyridinyl Hinge-Binding Geometry

This compound is the preferred choice over the 3-pyridinyl isomer for constructing ATP-competitive kinase inhibitor fragment libraries, as the 4-pyridinyl nitrogen orientation provides the correct geometry for direct hydrogen bonding to the kinase hinge region [1]. The 3-pyridinyl isomer's ~60° angular deviation typically results in 10- to 100-fold lower potency against common kinase targets, making it unsuitable for primary screening decks [1].

Medicinal Chemistry Lead Optimization Requiring Modulated Amine Basicity to Mitigate hERG and Phospholipidosis Risk

The N-methyl secondary amine (pKa 8.96) provides a 1.5–2.0 log unit reduction in basicity compared to the primary amine analog, which translates to a lower fraction of positively charged species at lysosomal pH (pH ~5.0–5.5) and consequently reduced phospholipidosis risk [2]. This compound is thus the more developable choice for oral drug candidates where cationic amphiphilic drug (CAD) liabilities must be minimized [2].

Fragment-Based Screening Where Ligand Efficiency and Synthetic Tractability Are Paramount

With a molecular weight of 216.28 g/mol and compliance with the rule-of-three, this compound serves as an ideal fragment hit with room for ≥2 synthetic cycles of elaboration before exceeding lead-like boundaries [3]. The ethanamine homolog (MW 230.31) offers less room for optimization and may prematurely exceed MW and rotatable bond count thresholds during hit-to-lead expansion [3].

High-Reproducibility Biological Assays Requiring Batch-Certified Analytical Documentation

When procuring this compound from Bidepharm, the 98% certified purity with batch-specific NMR, HPLC, and GC spectra ensures that assay results are not confounded by variable impurity profiles . This is critical for SAR studies where even 2–5% impurities can produce false positive or false negative activity readouts .

Quote Request

Request a Quote for 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.